![molecular formula C26H22N4O4 B2653546 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-20-0](/img/no-structure.png)
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Kinase Inhibition
Quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules, optimized for oral administration, have shown efficacy in models relevant to DNA damage response pathways, indicating their potential as therapeutic agents in cancer treatment where ATM kinase plays a critical role (Degorce et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for growth inhibitory properties against various cancer cell lines. Several compounds exhibited potent cytotoxic effects, with notable efficacy in in vivo models, highlighting the therapeutic potential of carboxamide-functionalized quinolines in cancer treatment (Deady et al., 2003).
Antimicrobial and Antituberculous Activity
N-oxides of quinoxaline and pyrazine derivatives, including carboxamide groups, have been synthesized and evaluated for their biological activity. Among these compounds, some exhibited antibacterial and antituberculous activities, suggesting their potential as antimicrobial agents (Elina et al., 1976).
Anti-inflammatory and Anticancer Activities
Coumarin-pyrazolone hybrids with quinoline-2-carboxamide moieties were synthesized and screened for anti-inflammatory and anticancer activities. These compounds showed promising results in vitro, with some demonstrating high potency and selectivity, indicating their potential as dual-function therapeutic agents (Kulkarni et al., 2018).
Electronic Material Applications
Quinoline derivatives have been explored as emitting materials in organic light-emitting diodes (OLEDs), demonstrating the versatility of quinoline-based compounds beyond biomedical applications. Substituted pyrazoloquinolines were synthesized and used in OLED devices, showing bright blue light emission and highlighting the potential of these compounds in electronic applications (T. and et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form the Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring. The resulting compound is then reacted with ethyl chloroformate to form the carboxylic acid derivative, which is then amidated with the appropriate amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-methoxybenzylamine", "ethyl acetoacetate", "ethyl chloroformate", "appropriate amine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form the Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the pyrazoloquinoline ring", "Reaction of the pyrazoloquinoline ring with ethyl chloroformate to form the carboxylic acid derivative", "Amidation of the carboxylic acid derivative with the appropriate amine to form the final product" ] } | |
CAS番号 |
1251674-20-0 |
製品名 |
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC名 |
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChIキー |
YUNXAJARIUAZBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



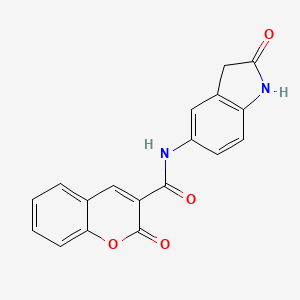
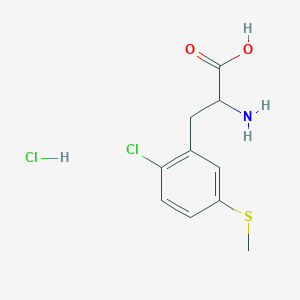
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2653467.png)
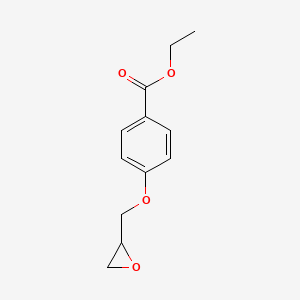
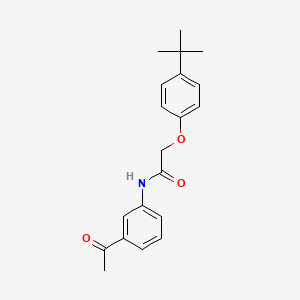
![(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2653473.png)

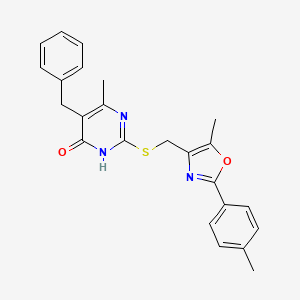
![1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2653480.png)

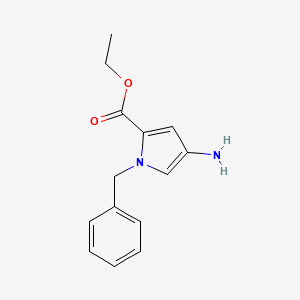
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)
![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)